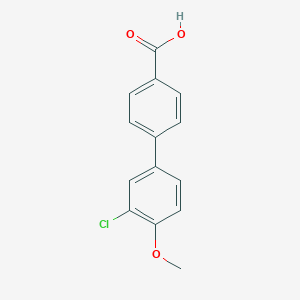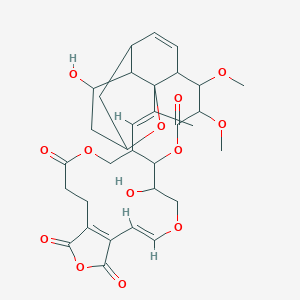
Lustromycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lustromycin is a macrolide antibiotic that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to erythromycin, another well-known macrolide antibiotic. However, Lustromycin has been found to have unique properties that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Structural Characteristics and Synthesis
- Structure Determination : Lustromycin has been structurally identified as an antibiotic effective against anaerobic bacteria. It is composed of a decaline ring system fused to a 10-membered and a 14-membered macrolactone, with an enol ether moiety conjugated to a maleic anhydride functionality. This complex structure was elucidated using extensive homo and heteronuclear two-dimensional NMR studies (Ōmura et al., 2003).
- Synthesis and Molecular Formula : Lustromycin was first isolated from Streptomyces sp. SK-1071, exhibiting selective antibacterial activity, particularly against Clostridium species. Its molecular formula, C32H38O13, was determined using high-resolution mass spectrometry and NMR spectrum, showing similarities to luminamicin (Tomoda et al., 1986).
- Chemical Synthesis Approach : An efficient stereocontrolled synthesis method has been developed for the 11-oxatricyclo[5.3.1.1,703,8]undecane nucleus of lustromycin. This approach involves intramolecular hetero-Michael addition and intramolecular aldol condensation, providing insights into the chemical synthesis of this complex molecule (Sunazuka et al., 2007).
Antibiotic Properties and Mechanisms
- Antibacterial Activity : Lustromycin's selective antibacterial properties, particularly against anaerobic bacteria, have been a primary focus of research. This specificity suggests potential therapeutic applications in combating infections caused by anaerobic bacterial strains, which are often challenging to treat (Tomoda et al., 1986).
Related Research on Antibiotics
While not directly on lustromycin, research on other antibiotics provides context and comparative insights:
- Puromycin : As an aminonucleoside antibiotic, puromycin demonstrates the inhibition of protein synthesis, which is relevant to understanding the broader spectrum of antibiotic mechanisms and their application in various model systems (Aviner, 2020).
- Azithromycin : Studies on azithromycin, a broad-spectrum macrolide antibiotic, offer insights into the treatment of respiratory and bacterial infections, expanding the understanding of the roles and effects of macrolide antibiotics in various clinical settings (Damle et al., 2020).
Propiedades
Número CAS |
105156-68-1 |
|---|---|
Nombre del producto |
Lustromycin |
Fórmula molecular |
C32H38O13 |
Peso molecular |
630.6 g/mol |
Nombre IUPAC |
(2E,15E)-19,32-dihydroxy-23,24-dimethoxy-2-methyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone |
InChI |
InChI=1S/C32H38O13/c1-15-10-17-13-42-24(35)7-5-19-20(30(37)44-29(19)36)8-9-41-14-23(34)26(17)43-31(38)28(40-3)27(39-2)21-6-4-16-11-18-12-22(33)25(16)32(15,21)45-18/h4,6,8-10,16-18,21-23,25-28,33-34H,5,7,11-14H2,1-3H3/b9-8+,15-10+ |
Clave InChI |
FDSONACTBUTSIH-RQADFKIXSA-N |
SMILES isomérico |
C/C/1=C\C2COC(=O)CCC3=C(/C=C/OCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
SMILES |
CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
SMILES canónico |
CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
Sinónimos |
lustromycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



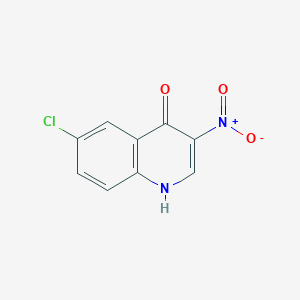
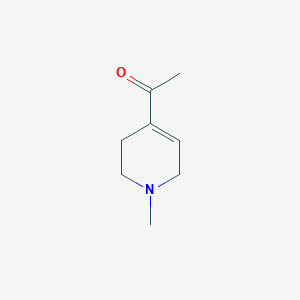
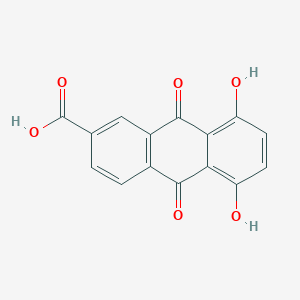
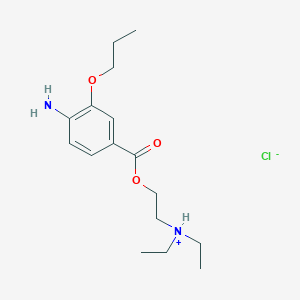
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
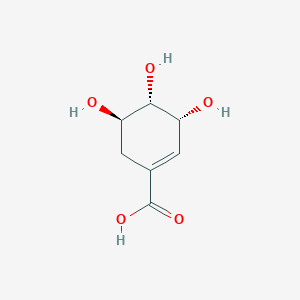

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)


![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

